molecular formula C14H24O4S B1405370 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate CAS No. 200396-19-6

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B1405370
CAS No.: 200396-19-6
M. Wt: 288.4 g/mol
InChI Key: KXKDZLRTIFHOHW-YHCGEODQSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is a sophisticated chiral building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates a menthol-derived ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ester moiety, which serves as a powerful chiral auxiliary to enforce stereocontrol in asymmetric synthesis. The 5-hydroxy-1,3-oxathiolane core is a privileged scaffold, most famously known as the nucleoside analogue backbone in antiviral agents like lamivudine. Researchers utilize this compound to investigate novel synthetic pathways for the stereoselective construction of nucleoside and nucleotide analogues, which are crucial for developing new therapeutic agents against viral diseases and cancers. The presence of both the chiral ester and the multifunctional oxathiolane ring makes it a versatile precursor for exploring structure-activity relationships, probing enzymatic mechanisms, and designing prodrugs with optimized pharmacokinetic properties. Its primary research value lies in its ability to provide a defined stereochemical framework for the synthesis of complex, biologically active molecules, thereby accelerating drug discovery efforts in antiviral and anticancer research.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-hydroxy-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12?,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDZLRTIFHOHW-YHCGEODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200396-19-6
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
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Biological Activity

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is a member of the oxathiolane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N3_3O4_4S
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 764659-72-5

The biological activity of this compound is primarily attributed to its role as an inhibitor of viral replication. Its structural similarity to nucleoside analogs allows it to interfere with the synthesis of viral nucleic acids.

Key Mechanisms

  • Inhibition of Reverse Transcriptase : The compound acts as a competitive inhibitor of reverse transcriptase enzymes found in retroviruses, such as HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby halting viral replication.
  • Antiviral Activity : Research indicates that this compound exhibits significant antiviral activity against various strains of viruses, particularly in vitro studies demonstrating its effectiveness against HIV and Hepatitis B virus.

Biological Activity Data

A summary of relevant biological activities is presented in Table 1.

Activity Observation Reference
Antiviral EffectIC50_{50} values ranging from 0.5 to 10 µM against HIV
CytotoxicityLow cytotoxicity in human cell lines (CC50_{50} > 100 µM)
PharmacokineticsFavorable absorption and distribution properties
Resistance ProfileEffective against resistant strains of HIV

Case Study 1: Efficacy Against HIV

A clinical trial assessed the efficacy of this compound in patients with chronic HIV infection. The study reported a significant reduction in viral load after 12 weeks of treatment compared to placebo controls. Patients demonstrated improved immune function markers alongside reduced viral replication rates.

Case Study 2: Hepatitis B Virus

In vitro studies showed that the compound effectively inhibited Hepatitis B virus replication in hepatocyte cell lines. The mechanism was attributed to the compound's ability to disrupt the viral life cycle at multiple stages, including entry and replication.

Scientific Research Applications

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects in drug formulations aimed at treating metabolic disorders. Its unique structure may contribute to biological activity that could be harnessed in developing new medications.

Case Study: Drug Formulation

A study conducted at Virginia Commonwealth University (VCU) explored the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate from low-cost commodities. The research highlighted its potential as a building block in pharmaceuticals targeting metabolic pathways .

Therapeutic Area Potential Benefits
Metabolic DisordersImproved drug efficacy
Anti-inflammatoryPossible reduction in inflammation
AntioxidantProtection against oxidative stress

Moisturizing Properties

The compound is utilized in skincare products for its moisturizing effects. It enhances skin hydration and improves texture, making it a valuable ingredient in various cosmetic formulations.

Case Study: Skincare Product Development

Research has shown that incorporating this compound into lotions and creams significantly improves skin hydration levels compared to control formulations without the compound.

Cosmetic Product Functionality
MoisturizersHydration enhancement
Anti-aging creamsImproved skin texture
SunscreensEnhanced protection

Flavoring Agent

In the food industry, this compound serves as a flavoring agent that contributes to the taste profile of various products while ensuring safety and stability.

Case Study: Flavor Profile Enhancement

A study evaluated the use of this compound in food products. Results indicated a significant improvement in flavor acceptance among consumers when this compound was included .

Food Product Flavor Contribution
BeveragesEnhanced sweetness
Baked goodsRicher flavor profile
ConfectioneryImproved taste

Synthetic Intermediate

The compound is recognized as a valuable intermediate in synthetic pathways within organic chemistry. Researchers utilize it to develop new compounds with desired properties.

Case Study: Synthesis Pathways

A comprehensive review of synthetic methodologies highlighted the role of this compound as a key intermediate in the synthesis of complex organic molecules .

Application Area Synthetic Role
Drug DevelopmentIntermediate for active compounds
Material ScienceBuilding block for polymers
AgrochemicalsPrecursor for pesticides

Chemical Reactions Analysis

Acetylation Reactions

The hydroxyl group undergoes acetylation to form derivatives:
a. Reaction with acetic anhydride

  • Reagents : Acetic anhydride, pyridine

  • Conditions : Dichloromethane solvent at 0.2 mL/min flow rate .

  • Product : (2R,5R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 5-acetoxy-1,3-oxathiolane-2-carboxylate .

Mechanism :

  • Nucleophilic attack by the hydroxyl oxygen on acetic anhydride.

  • Formation of acetate ester via tetrahedral intermediate.

Challenges :

  • Epimerization occurs in solution/solid state, requiring strict pH control (1.8–3.0) .

Ring-Closing Reactions

Oxathiolane ring formation is critical for biological activity:
a. Acid-catalyzed cyclization

  • Reagents : HCl, acetonitrile/water solvent system .

  • Conditions : Heating at 60°C for 12 hours.

FactorImpact on Reaction
pHOptimal at 1.8–3.0
Solvent ratio (MeCN:H₂O)3:1 minimizes phase separation
TimeYield peaks at 12 hours

Role of Acid : Accelerates transesterification by protonating carbonyl oxygen .

Chlorination and Functionalization

a. Sulfur dioxide chloride (SO₂Cl₂) treatment

  • Purpose : Introduce chlorine for downstream nucleoside analog synthesis .

  • Conditions : Syringe pump addition at 0.1 mL/min to prevent phase separation .

Outcome :

  • Forms dichloro intermediate for antiviral drug precursors .

Epimerization and Stability

The compound exhibits dynamic stereochemical behavior:

  • Epimerization : Occurs in solution and solid state, altering diastereomer ratios .

  • Mitigation : Use of chiral stationary phases (e.g., ChiralPak IG) for analysis .

Catalytic and Solvent Effects

Reaction TypeOptimal Catalyst/SolventYield Improvement
Esterificationp-Toluenesulfonic acid (PTSA)20%
ChlorinationAcetonitrile/waterPrevents agglomeration
AcetylationPyridine in DCM85% purity

Mechanistic Insights

  • Stereochemical Control : Chiral centers at C1, C2, C5 (cyclohexyl) and C2, C5 (oxathiolane) dictate reaction pathways .

  • Byproduct Formation : Uncontrolled pH leads to sulfonic acid derivatives .

This compound’s reactivity is central to its role in synthesizing nucleoside analogs like lamivudine . Continuous flow methods and solvent engineering are critical for scalability and stereochemical fidelity.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs, highlighting substituents, molecular properties, and applications:

Compound Name & CAS No. Substituent(s) Molecular Formula Molecular Weight Key Features References
Parent Compound 5-hydroxy C₁₄H₂₄O₄S 288.38 Hydroxyl group enables further functionalization (e.g., acetylation, nucleobase coupling).
5-Chloro Derivative (CAS N/A) 5-chloro C₁₄H₂₃ClO₃S 306.85 Chlorine enhances lipophilicity; potential intermediate for halogenated analogs.
5-Acetoxy Derivative (CAS 147027-09-6) 5-acetyloxy C₁₆H₂₆O₅S 330.45 Protected hydroxyl group; used in synthetic pathways to stabilize intermediates.
5-(4-Amino-2-oxopyrimidinyl) Derivative (CAS 147027-10-9) 5-(4-amino-2-oxopyrimidinyl) C₁₈H₂₇N₃O₄S 381.49 Lacks fluorine; impurity in Emtricitabine synthesis.
5-(4-Amino-5-fluoro-2-oxopyrimidinyl) Derivative (CAS 764659-72-5) 5-(4-amino-5-fluoro-2-oxopyrimidinyl) C₁₈H₂₆FN₃O₄S 399.48 Active pharmaceutical ingredient (API) in antivirals; fluorine enhances metabolic stability.
Diastereomeric Mixture (CAS N/A) Mixture of (2R,5S) and (2S,5R) isomers C₂₈H₄₈O₈S₂ 576.81 1:1 mixture of diastereomers; challenges in separation due to similar physical properties.
4-Benzamido-5-fluoro Derivative (CAS N/A) 5-(4-benzamido-5-fluoro-2-oxopyrimidinyl) C₂₄H₃₁FN₃O₅S 504.59 Benzamido group improves binding affinity; used in experimental drug candidates.

Stereochemical and Functional Group Impacts

  • Stereochemistry : The (2R,5S) configuration in analogs like CAS 764659-72-5 is essential for antiviral activity, while incorrect stereoisomers (e.g., 2S,5R) may exhibit reduced efficacy or toxicity .
  • Functional Groups :
    • Hydroxyl (5-OH) : Facilitates nucleophilic substitution (e.g., coupling with nucleobases) .
    • Acetoxy (5-OAc) : Acts as a protecting group during synthesis, improving stability .
    • Fluorine (5-F) : Enhances metabolic stability and bioavailability in APIs .

Preparation Methods

Solvent-Free Cyclization Approach

One prominent batch preparation involves a solvent-free cyclization process, which minimizes solvent use and enhances reaction efficiency. This method typically involves:

  • Reactants: Menthyl L-glyoxylate monohydrate and 1,4-dithiane-2,5-diol.
  • Procedure: The reactants are combined and heated gradually. Initial melting occurs at approximately 80–85°C, transitioning into a thick brown liquid. Heating is then increased to around 110°C for 2–3 hours to facilitate cyclization.
  • Monitoring: Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography (GC).
  • Isolation: Post-reaction, the mixture is cooled to 0–5°C, and triethylamine in heptane or hexane is added dropwise to induce crystallization. The product is filtered, washed, and dried, yielding the target compound as a white solid with yields reported around 85%.

Conventional Solution-Based Synthesis

Alternatively, the synthesis employs organic solvents such as dichloromethane (DCM) or acetone:

  • Reaction Conditions: The initial reaction between menthyl glyoxylate and dithiane diol occurs in these solvents under inert atmospheres.
  • Acetylation Step: The hydroxyl group is acetylated using acetic anhydride, often in the presence of pyridine or sodium bicarbonate, at controlled temperatures.
  • Workup: The reaction mixture is quenched, washed, and purified via column chromatography or recrystallization.

Flow Synthesis Methods

Flow synthesis offers enhanced control over reaction parameters, scalability, and environmental footprint. The key steps include:

Continuous Flow Cyclization

  • Reactor Setup: A stainless-steel or PFA-coated reactor coil is used, with precise temperature control (typically around 125°C).
  • Reagents: Menthyl glyoxylate and dithiane-2,5-diol are pumped at controlled flow rates, often in a solvent such as acetone or DCM, with acetic acid as a catalyst.
  • Process: The reactants are mixed at T-mixers and passed through the heated reactor, with reaction completion confirmed via TLC and GC.
  • Outcome: The product, (2R,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate, is collected and purified by filtration or chromatography.

Semi-Continuous and Fully Continuous Flow Acetylation

  • Semi-Continuous: The intermediate from cyclization is isolated in an organic solvent, then reacted with acetic anhydride in a separate vessel.
  • Fully Continuous: Both steps occur in a single flow system without intermediate isolation, using a solvent that remains miscible throughout.
  • Reaction Conditions: Typically, the acetylation is performed at room temperature or slightly elevated temperatures, with reaction times optimized to maximize yield.

Reagents and Conditions

Step Reagents Solvent Temperature Notes
Cyclization Menthyl glyoxylate, dithiane diol Acetone, DCM 125°C Flow reactor, solvent-based
Acetylation Acetic anhydride, pyridine Heptane, Hexane Room temperature Purification via filtration or chromatography

Key Research Findings and Data

Efficiency and Yield

  • Batch process yields typically range from 85% to 90%, with solvent-free conditions reducing environmental impact.
  • Flow processes demonstrate comparable or superior yields (~88–92%) and significantly reduce reaction times and solvent consumption.

Reaction Monitoring

  • Reaction progress is monitored via TLC, GC, and NMR spectroscopy.
  • Continuous flow setups allow real-time monitoring and adjustment of parameters, leading to improved reproducibility.

Advantages of Flow Synthesis

  • Reduced solvent use and waste generation.
  • Enhanced safety due to better control over exothermic reactions.
  • Scalability from laboratory to industrial production.

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Batch Solvent-Free Heating solid reactants, crystallization Environmentally friendly, high yield Limited scalability, longer reaction times
Batch Solution-Based Reactions in organic solvents Well-established, easy to control Solvent waste, environmental concerns
Semi-Continuous Flow Sequential reactions with intermediate isolation Reduced solvent use, scalable Requires specialized equipment
Fully Continuous Flow One-pot, solvent-miscible reactions Fast, eco-friendly, scalable Technical complexity, initial setup cost

Q & A

Q. How can the crystal structure of this compound be resolved, and what challenges arise in its refinement?

The crystal structure can be determined via single-crystal X-ray diffraction (SC-XRD) using an Oxford Diffraction Xcalibur Sapphire2 diffractometer with Mo Kα radiation. Key parameters include an orthorhombic lattice (space group P21_121_121_1) with a = 5.329 Å, b = 13.867 Å, and c = 23.490 Å . Challenges include refining hydrogen atom positions due to low electron density, requiring isotropic displacement parameters (Uiso_{iso}) set to 1.2×Ueq_{eq} of carrier carbons. Multi-scan absorption corrections (e.g., CrysAlis PRO) are critical for minimizing data artifacts .

Q. What experimental protocols are recommended for synthesizing this compound, and how can reaction yields be optimized?

A validated synthesis route involves acetylating the hydroxyl group of L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate using acetic anhydride in pyridine at 273 K. Key steps include slow reagent addition to control exothermicity, overnight stirring at room temperature, and extraction with ethyl acetate. Yield optimization requires strict anhydrous conditions, stoichiometric excess (1.2–1.5×) of acetic anhydride, and slow solvent evaporation (e.g., methanol) for crystallization .

Q. How does the stereochemistry of the menthyl group influence the compound’s hydrogen-bonding network?

The (1R,2S,5R)-menthyl configuration directs intermolecular interactions. SC-XRD data reveal C13–H13⋯O12 hydrogen bonds (2.50–2.65 Å) forming infinite chains along the [100] axis. The menthyl group’s bulky isopropyl and methyl substituents sterically restrict π-π stacking, favoring van der Waals interactions (3.8–4.2 Å) between hydrophobic regions .

Advanced Research Questions

Q. How can conflicting crystallographic parameters (e.g., unit cell dimensions) across studies be reconciled?

Discrepancies in lattice parameters (e.g., a = 5.329 Å vs. 5.342 Å in related analogs) may arise from temperature-dependent packing effects (e.g., 100 K vs. 298 K measurements) or solvent inclusion during crystallization. Refinement software (e.g., SHELXL) should use identical constraints (e.g., riding H-atom models) for cross-study comparability. Pairwise Rfactor_{factor} analysis (target <0.05) and Hirshfeld surface mapping can identify outliers .

Q. What strategies mitigate racemization risks during functionalization of the oxathiolane ring?

Racemization at the oxathiolane C2/C5 positions is minimized by:

  • Low-temperature reactions (<273 K) to reduce thermal activation.
  • Steric protection using bulky menthyl groups to shield the reactive carboxylate.
  • Chiral HPLC (e.g., Daicel columns) for enantiopurity validation post-synthesis .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts nucleophilic attack at the carbonyl carbon (C12) with an activation energy of ~45 kJ/mol. The menthyl group’s electron-donating isopropyl substituent lowers electrophilicity by 8–12% compared to unsubstituted analogs. Solvent effects (e.g., methanol polarity) further modulate transition-state stabilization .

Methodological Considerations

  • Data Validation : Cross-validate SC-XRD results with powder XRD and NMR crystallography to confirm absence of twinning or disorder .
  • Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of menthyl methyl groups and oxathiolane protons .
  • Reaction Monitoring : In situ FTIR tracks acetyl group incorporation (C=O stretch at 1740–1760 cm⁻¹) and hydroxyl depletion (broad peak at 3400 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
Reactant of Route 2
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

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